The Core Mechanism of Aviptadil on VPAC1 Receptors: A Technical Guide
The Core Mechanism of Aviptadil on VPAC1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aviptadil, a synthetic formulation of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP), exerts its pleiotropic physiological effects primarily through the activation of the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). As a member of the Class B G-protein coupled receptor (GPCR) family, VPAC1 is a key therapeutic target for a range of conditions, particularly those involving inflammation and pulmonary distress.[1][2] This technical guide provides an in-depth examination of the molecular interactions, signal transduction cascades, and cellular consequences initiated by the binding of Aviptadil to the VPAC1 receptor. It includes a summary of quantitative binding and functional data, detailed experimental protocols for assessing receptor interaction, and visualizations of the core signaling pathways.
Molecular Interaction: Aviptadil Binding to VPAC1
Aviptadil is a 28-amino acid peptide identical to human VIP.[1] Its mechanism of action is initiated by its binding to the VPAC1 receptor, a transmembrane protein widely distributed in tissues including the lungs, intestine, liver, and on T-lymphocytes.[3] The binding of peptide ligands to Class B GPCRs like VPAC1 is characterized by a "two-site" or "ligand-trap" model:
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Initial Binding (Trap): The central and C-terminal regions of the Aviptadil peptide, which form an alpha-helix, first engage with the large N-terminal extracellular domain (N-ted) of the VPAC1 receptor.[4] This initial, lower-affinity interaction serves to "trap" the ligand and correctly orient it.[4][5]
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Activation Binding: Following the initial binding, the N-terminus of Aviptadil interacts with the transmembrane helices and extracellular loops of the receptor. This second interaction drives a conformational change in the receptor, leading to its activation and the initiation of intracellular signaling.[5]
VPAC1 receptors bind both Aviptadil (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similarly high affinity.[3]
Signal Transduction Pathways
Upon activation by Aviptadil, the VPAC1 receptor modulates intracellular signaling primarily through the canonical Gαs-protein pathway, with the potential to engage other G-protein subtypes.
Primary Pathway: Gαs / Adenylyl Cyclase / cAMP
The predominant signaling cascade activated by Aviptadil is mediated by the Gs alpha subunit (Gαs).[6] This pathway is central to many of the peptide's therapeutic effects, including smooth muscle relaxation and anti-inflammatory actions.[2]
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G-Protein Coupling: Ligand-bound VPAC1 undergoes a conformational shift, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.
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G-Protein Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.
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Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2]
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Downstream Effectors: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This leads to changes in gene expression that underpin many of Aviptadil's cellular effects.[6]
Secondary Pathways: Gαq / Phospholipase C
VPAC1 receptors can also couple to other G-proteins, such as those of the Gαq family, which activate the Phospholipase C (PLC) pathway.[6] This coupling leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two different second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Quantitative Data: Binding Affinity and Functional Potency
The interaction of Aviptadil (as VIP) with the VPAC1 receptor has been quantified through binding affinity and functional potency assays. Binding affinity, represented by the dissociation constant (Kd), indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. Functional potency, represented by the half-maximal effective concentration (EC50), measures the concentration required to elicit 50% of the maximum biological response (e.g., cAMP production).
Table 1: Binding Affinity of VIP for Human VPAC1 Receptor
| Ligand | Receptor Component | Method | Kd Value (μM) | Reference |
|---|---|---|---|---|
| VIP | Recombinant N-terminal Ectodomain (N-ted) | Surface Plasmon Resonance | 0.54 | [5] |
Note: This Kd value reflects binding to the isolated extracellular domain, which is known to be of lower affinity than binding to the full-length receptor.
Table 2: Functional Potency of VIP at the Human VPAC1 Receptor
| Ligand | Cellular Response | Cell Type | pEC50 (-logEC50 M) | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| VIP | cAMP Production | Stably Transfected Cells | 9.08 | 0.83 | [6] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Cellular and Physiological Consequences of VPAC1 Activation
The signaling cascades initiated by Aviptadil binding to VPAC1 translate into significant cellular and physiological effects, particularly in the pulmonary and immune systems.
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Anti-inflammatory and Immunomodulatory Effects: VPAC1 activation inhibits the production and release of pro-inflammatory cytokines, such as TNF-alpha and IL-6.[7][8] It also promotes a balanced immune response by supporting the function of regulatory T-cells.[8]
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Pulmonary Protection: In the lungs, where VPAC1 receptors are abundant, Aviptadil's effects are multifaceted:[9]
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Bronchodilation: The cAMP-mediated pathway leads to the relaxation of airway smooth muscle.[2]
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Alveolar Cell Protection: Aviptadil protects alveolar type II (AT-II) cells, which are critical for gas exchange and are targeted by viruses like SARS-CoV-2, from apoptosis (programmed cell death).[10]
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Surfactant Production: It stimulates the production of pulmonary surfactant by AT-II cells, which is essential for maintaining lung compliance and preventing alveolar collapse.[8]
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Endothelial Barrier Protection: Aviptadil helps preserve the integrity of the pulmonary endothelium, reducing vascular permeability and the risk of edema and Acute Respiratory Distress Syndrome (ARDS).[2]
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Key Experimental Protocols
The characterization of Aviptadil's interaction with the VPAC1 receptor relies on standardized in-vitro assays.
Radioligand Binding Assay (for Affinity)
This assay quantifies the binding of a radiolabeled ligand to the receptor to determine affinity (Kd) and receptor density (Bmax).
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Objective: To determine the dissociation constant (Kd) of Aviptadil for the VPAC1 receptor.
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Materials:
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Cell membranes prepared from a cell line stably expressing human VPAC1.
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Radioligand (e.g., ¹²⁵I-VIP).
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Unlabeled Aviptadil (as the competitor).
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Binding buffer (e.g., Tris-HCl with MgCl₂ and 0.1% BSA).
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Glass fiber filters and a cell harvester/filtration apparatus.
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Gamma counter.
-
-
Methodology:
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Incubation: A fixed concentration of ¹²⁵I-VIP and varying concentrations of unlabeled Aviptadil are incubated with the VPAC1-expressing cell membranes in binding buffer.
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Equilibrium: The reaction is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).
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Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free (unbound) radioligand. The filters trap the membranes.
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Washing: Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated and plotted against the concentration of unlabeled Aviptadil to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) and Ki (an indicator of affinity) are derived.
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References
- 1. Anticipated pharmacological role of Aviptadil on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aviptadil? [synapse.patsnap.com]
- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 4. VPAC1 receptor binding site: contribution of photoaffinity labeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. Inhaled aviptadil for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrc.in [ijrc.in]
- 10. researchgate.net [researchgate.net]
